molecular formula C24H30N6O4 B15053467 7,8,9,10,11,12,20,21,22,23,24,25-Dodecahydrodibenzo[i,t][1,4,7,12,15,18]hexaazacyclodocosine-5,13,18,26(6h,19h)-tetrone CAS No. 68003-28-1

7,8,9,10,11,12,20,21,22,23,24,25-Dodecahydrodibenzo[i,t][1,4,7,12,15,18]hexaazacyclodocosine-5,13,18,26(6h,19h)-tetrone

Cat. No.: B15053467
CAS No.: 68003-28-1
M. Wt: 466.5 g/mol
InChI Key: IENBGFRUACWIIB-UHFFFAOYSA-N
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Description

7,8,9,10,11,12,20,21,22,23,24,25-Dodecahydrodibenzo[i,t][1,4,7,12,15,18]hexaazacyclodocosine-5,13,18,26(6h,19h)-tetrone is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its intricate ring system and multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8,9,10,11,12,20,21,22,23,24,25-Dodecahydrodibenzo[i,t][1,4,7,12,15,18]hexaazacyclodocosine-5,13,18,26(6h,19h)-tetrone typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of symmetrical diesters derived from pyrocatechol. The process includes intramolecular acyloin formation and intermolecular Dieckmann cyclization, followed by hydrolysis and reduction steps .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

7,8,9,10,11,12,20,21,22,23,24,25-Dodecahydrodibenzo[i,t][1,4,7,12,15,18]hexaazacyclodocosine-5,13,18,26(6h,19h)-tetrone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Organic solvents like dichloromethane, ethanol, and acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

7,8,9,10,11,12,20,21,22,23,24,25-Dodecahydrodibenzo[i,t][1,4,7,12,15,18]hexaazacyclodocosine-5,13,18,26(6h,19h)-tetrone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 7,8,9,10,11,12,20,21,22,23,24,25-Dodecahydrodibenzo[i,t][1,4,7,12,15,18]hexaazacyclodocosine-5,13,18,26(6h,19h)-tetrone involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo-22-crown-4: A crown ether with a similar ring structure but different functional groups.

    Cyclodextrins: Cyclic oligosaccharides with comparable ring systems used in drug delivery and other applications.

    Macrocyclic ligands: Large ring molecules that can form stable complexes with metal ions.

Uniqueness

7,8,9,10,11,12,20,21,22,23,24,25-Dodecahydrodibenzo[i,t][1,4,7,12,15,18]hexaazacyclodocosine-5,13,18,26(6h,19h)-tetrone stands out due to its unique combination of functional groups and ring structure, which confer specific chemical and biological properties not found in other similar compounds.

Properties

CAS No.

68003-28-1

Molecular Formula

C24H30N6O4

Molecular Weight

466.5 g/mol

IUPAC Name

3,6,9,18,21,24-hexazatricyclo[24.4.0.011,16]triaconta-1(30),11,13,15,26,28-hexaene-2,10,17,25-tetrone

InChI

InChI=1S/C24H30N6O4/c31-21-17-5-1-2-6-18(17)22(32)28-14-10-26-12-16-30-24(34)20-8-4-3-7-19(20)23(33)29-15-11-25-9-13-27-21/h1-8,25-26H,9-16H2,(H,27,31)(H,28,32)(H,29,33)(H,30,34)

InChI Key

IENBGFRUACWIIB-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=CC=CC=C2C(=O)NCCNCCNC(=O)C3=CC=CC=C3C(=O)NCCN1

physical_description

Liquid

Origin of Product

United States

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